![molecular formula C24H25N5O4 B2664904 2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 371142-98-2](/img/structure/B2664904.png)

2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

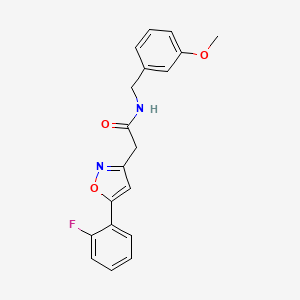

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[2,3-b]quinoxaline ring system, the introduction of the amino group, and the formation of the carboxamide group. The 1,3-benzodioxol moiety could potentially be introduced via a methylenedioxy bridge .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the pyrrolo[2,3-b]quinoxaline ring system suggests that the compound might have interesting photophysical properties, such as fluorescence .Chemical Reactions Analysis

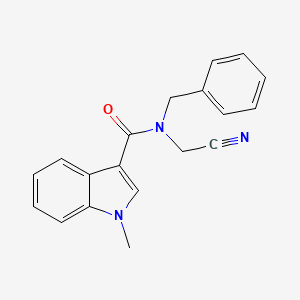

The reactivity of this compound would likely be dominated by its functional groups. The amino group could potentially undergo reactions such as acylation or alkylation, while the carboxamide group could potentially be hydrolyzed to give a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group and the potentially aromatic pyrrolo[2,3-b]quinoxaline ring system could influence its solubility and stability .Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

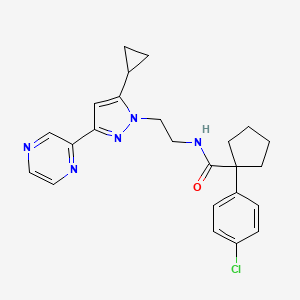

A key application of compounds related to 2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is in catalysis, particularly in asymmetric hydrogenation. These compounds have been utilized in synthesizing chiral pharmaceutical ingredients, leveraging their excellent enantioselectivity and high catalytic activities. This is particularly relevant in the preparation of amino acid or secondary amine components in pharmaceuticals (Imamoto et al., 2012).

Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives, closely related to the compound , have been synthesized for various applications, including as serotonin type-3 (5-HT3) receptor antagonists. These derivatives play a significant role in pharmacology, especially in managing conditions like depression (Mahesh et al., 2011).

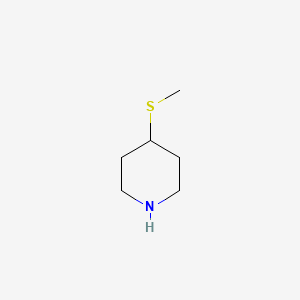

Polyamides and Polymer Research

In the field of polymer science, quinoxaline moieties, akin to the compound under discussion, have been integrated into polyamides. These polyamides exhibit notable properties such as good solubility in polar aprotic solvents and excellent thermal stability, making them suitable for high-temperature applications (Patil et al., 2011).

Inhibitors in Cancer Research

Quinoxaline carboxamides have been identified as potent inhibitors in cancer research, particularly in inhibiting the ataxia telangiectasia mutated (ATM) kinase. These compounds have shown efficacy in disease models when combined with DNA strand break-inducing agents, indicating their potential as anticancer agents (Degorce et al., 2016).

Antimicrobial Applications

Quinoxaline derivatives demonstrate significant antimicrobial activity against various bacterial and yeast strains. This highlights their potential as new drugs for antimicrobial chemotherapy, especially considering their low cytotoxicity and effective elimination of bacterial strains (Vieira et al., 2014).

properties

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-2-31-11-5-10-26-24(30)20-21-23(28-17-7-4-3-6-16(17)27-21)29(22(20)25)13-15-8-9-18-19(12-15)33-14-32-18/h3-4,6-9,12H,2,5,10-11,13-14,25H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRXXJZWUIJDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2664825.png)

![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2664826.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide](/img/structure/B2664827.png)

![6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2664831.png)

![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)

![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)